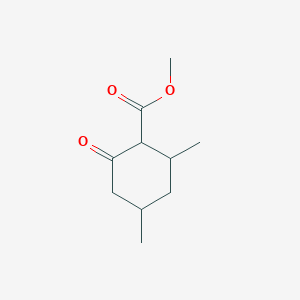

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate

Description

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H16O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

BVTPTTKIGJOGIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C(=O)C1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methyl acetoacetate in the presence of a base such as sodium methoxide. This reaction proceeds via an aldol condensation followed by esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often utilizing catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 2,4,4-Trimethyl-6-Oxocyclohex-1-Enecarboxylate (CAS: 75100-65-1)

Key Structural Differences :

- Substituents : The analog has 2,4,4-trimethyl groups versus the target compound’s 2,4-dimethyl , introducing additional steric bulk.

- Ring Saturation : The analog’s cyclohexene ring (unsaturated, with a double bond at position 1) contrasts with the target’s saturated cyclohexane backbone.

Molecular and Physical Properties :

Implications :

- The unsaturated cyclohexene ring in the analog increases reactivity toward addition reactions (e.g., hydrogenation).

- The additional methyl group may elevate boiling/melting points due to enhanced van der Waals interactions.

Methyl Salicylate (Referenced for Ester Group Comparison)

Key Structural Differences :

- Backbone : Methyl salicylate has a benzene ring with hydroxyl and ester groups, contrasting with the target’s cyclohexane framework.

Physical Properties :

Implications :

- The aromatic ring in methyl salicylate contributes to higher polarity and lower volatility compared to alicyclic esters like the target compound.

General Methyl Ester Properties

Evidence from methyl ester studies highlights trends relevant to the target compound:

- Solubility : Methyl esters are typically hydrophobic but exhibit moderate solubility in polar aprotic solvents (e.g., ethyl acetate) .

- Reactivity : Esters undergo hydrolysis under acidic/basic conditions, forming carboxylic acids and alcohols. The target’s ketone group may further participate in nucleophilic additions or reductions .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a ketone and an ester functional group. Its molecular formula is , making it a versatile compound for various chemical reactions, including oxidation, reduction, and substitution reactions .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound and its derivatives. For instance:

- Antifungal Activity : The compound exhibited significant antifungal properties against various strains of Candida, with zones of inhibition ranging from 19 mm to 20 mm for Candida tropicalis and Candida pseudotropicalis respectively. However, it showed resistance against Candida pelliculosa.

- Antibacterial Activity : In antibacterial assays, the compound demonstrated moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring 12 mm and 11.7 mm respectively. This suggests potential as a lead compound for developing new antimicrobial agents in response to rising antimicrobial resistance .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within microbial cells. The presence of both ketone and ester groups allows for nucleophilic attacks that can disrupt cellular functions. The compound's reactivity may lead to the formation of reactive intermediates that can inhibit essential enzymes or disrupt membrane integrity in pathogens .

Case Studies and Experimental Data

A variety of experimental studies have been conducted to evaluate the biological properties of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro assays on fungal strains | Significant antifungal activity against Candida species |

| Study B | Antibacterial susceptibility testing | Moderate antibacterial effects against Pseudomonas and Klebsiella |

| Study C | Chemical synthesis and reactivity analysis | Demonstrated versatility in chemical transformations, enhancing potential biological applications |

These findings indicate that this compound may serve as a promising scaffold for developing novel antimicrobial agents .

Future Directions

The ongoing exploration into the biological activities of this compound suggests several avenues for future research:

- Optimization of Antimicrobial Potency : Further structural modifications could enhance its efficacy against resistant strains.

- Mechanistic Studies : Detailed studies on the mechanism of action can elucidate how this compound interacts at the molecular level with microbial targets.

- In Vivo Studies : Transitioning from in vitro studies to in vivo models would help assess the therapeutic potential and safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.